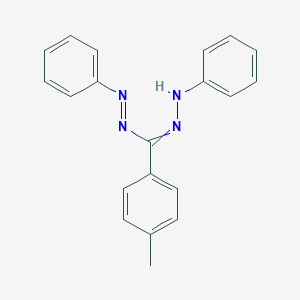

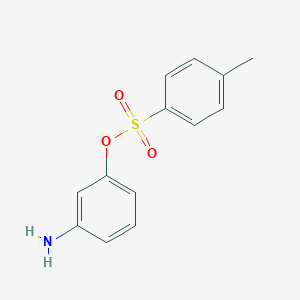

N'-苯胺基-4-甲基-N-苯基亚氨基苯甲酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

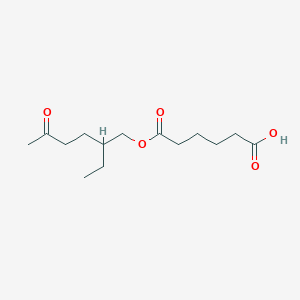

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is a compound that can be associated with the broader class of imine compounds, which are characterized by the presence of a C=N bond. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structures, and chemical reactions are discussed, which can provide insights into the properties and behaviors that N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide might exhibit.

Synthesis Analysis

The synthesis of related compounds involves the use of aniline derivatives and carbonylating agents. For instance, Methyl N-phenyl carbamate is synthesized from aniline using methyl formate, which is considered a green and efficient carbonylating agent, suggesting that similar green chemistry approaches could be applied to the synthesis of N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide . Additionally, the synthesis of azo compounds based on N-substituted maleimides involves the reaction of maleic anhydride with aniline derivatives, indicating that the synthesis of the compound may also involve multiple steps and the use of catalysts .

Molecular Structure Analysis

The molecular structure of N-benzylidene-aniline, a compound with some structural similarity to the target compound, has been studied using gas electron diffraction and molecular mechanics calculations, revealing that the phenyl ring bonded to the carbon end of the C=N bond is coplanar with this bond . This information suggests that the molecular structure of N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide may also exhibit coplanarity in certain parts of the molecule, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

The reaction of N-substituted aniline with diiron nonacarbonyl leads to various organometallic products and demonstrates the potential for cyclometalation and methyl migration . This indicates that N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide might also undergo similar complex reactions with metal carbonyls, potentially leading to the formation of novel organometallic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and reactivity. For example, N-Methyl-anilinoborane exhibits a monomer-dimer equilibrium in solution and undergoes rearrangement to form μ-(N-methyl-anilino)diborane(6), which suggests that the target compound may also display dynamic behavior in solution and the potential for forming stable dimers or undergoing rearrangement reactions . The design and synthesis of dendrimers incorporating aniline derivatives demonstrate the potential for self-assembly and the formation of nano-aggregates, which could be relevant for the supramolecular chemistry of N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide .

科学研究应用

苯胺衍生物的遗传毒性活性

苯胺衍生物,包括与“N'-苯胺基-4-甲基-N-苯基亚氨基苯甲酰亚胺”在结构上相关的化合物,已因其潜在的遗传毒性作用而受到研究。Bomhard 和 Herbold(2005 年)的一项综述探讨了苯胺及其代谢物的遗传毒性潜力,主要关注它们通过可能不涉及直接遗传毒性而是慢性高剂量接触导致氧化应激的机制诱导大鼠脾脏肿瘤的能力 (Bomhard & Herbold, 2005)。

在合成和催化中的应用

研究还集中在苯胺衍生物在合成化学中的用途上,包括它们在通过与二氧化碳(CO2)反应合成功能化唑类化合物中的作用。Vessally 等人(2017 年)回顾了苯胺衍生物与 CO2 的环化反应,重点介绍了从丰富且环保的资源中创造增值化学品的潜力 (Vessally 等人,2017)。

抗菌应用

广义上讲,苯胺的衍生物在抗菌应用中可能很有希望。Hoseinzadeh 等人(2017 年)回顾了金属纳米粒子的抗菌特性,包括由苯胺衍生物合成的纳米粒子,表明此类化合物可以作为有效的抗菌剂而不会诱导耐药性,为开发新的抗菌策略提供了潜在途径 (Hoseinzadeh 等人,2017)。

纳米技术和农业应用

在农业中,纳米技术研究,包括“纳米农药”和“纳米肥料”的开发,引起了极大的兴趣。Kah(2015 年)讨论了纳米技术彻底改变农业实践的潜力,纳米农用化学品为传统产品提供了更可持续的替代品。尽管与“N'-苯胺基-4-甲基-N-苯基亚氨基苯甲酰亚胺”没有直接关系,但这强调了此类新化合物可以找到应用的更广泛背景 (Kah,2015)。

作用机制

Mode of Action

It is known that formazan compounds are often used in viability assays, where they are reduced by metabolically active cells to form colored products . This suggests that 1,5-Diphenyl-3-(p-tolyl)formazan may interact with cellular enzymes or other reducing agents.

Biochemical Pathways

Given its potential use in viability assays, it may be involved in pathways related to cellular metabolism and redox reactions .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Diphenyl-3-(p-tolyl)formazan is currently unavailable

Result of Action

In the context of viability assays, the reduction of formazan compounds is often used as an indicator of cellular metabolic activity .

Action Environment

It is known that many formazan compounds are sensitive to light and heat, suggesting that these factors could potentially affect the stability and activity of 1,5-diphenyl-3-(p-tolyl)formazan .

属性

IUPAC Name |

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYZMOAOMKSFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397117 |

Source

|

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Diphenyl-3-(p-tolyl)formazan | |

CAS RN |

1622-12-4 |

Source

|

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)

![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)